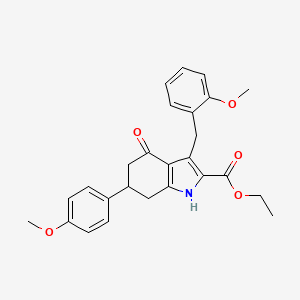

![molecular formula C17H16N2O2S B4628998 4-{2-[(2-ethoxyphenyl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B4628998.png)

4-{2-[(2-ethoxyphenyl)amino]-1,3-thiazol-4-yl}phenol

Overview

Description

Synthesis Analysis The synthesis of related compounds involves multiple steps, including condensation, reduction, acylation, alkylation, and esterification processes. These methods have been applied to synthesize a variety of phenol-based polymers and thiazolidinone derivatives, demonstrating the versatility and complexity of synthesizing compounds with specific structural features such as thiazole rings and ethoxyphenyl groups (Kaya & Aydın, 2012); (Noolvi et al., 2016).

Molecular Structure Analysis Detailed molecular structure analysis, including density functional theory (DFT) calculations, has been performed on similar compounds. These studies provide insights into bond lengths, bond angles, vibrational spectra, and molecular electrostatic potentials, essential for understanding the chemical behavior and reactivity of such molecules (Viji et al., 2020).

Chemical Reactions and Properties Chemical reactions involving compounds with thiazole and phenol groups include oxidative polycondensation, Schiff base formation, and reactions with diamines or aminophenols to form specific structures. These reactions highlight the chemical versatility and reactivity of the thiazole and phenol moieties (Ajibade & Andrew, 2021); (Gein et al., 2015).

Physical Properties Analysis The physical properties, including solubility, electrical conductivities, and thermal stability of related compounds, have been characterized. These properties are crucial for applications in materials science and electronics, demonstrating the importance of molecular structure on the physical characteristics of these compounds (Kaya & Aydın, 2012); (Zhao et al., 2007).

Chemical Properties Analysis The chemical properties, such as reactivity and stability, are influenced by the molecular structure. Studies on related compounds have explored their antimicrobial, anticancer, and antifungal activities, highlighting the potential pharmaceutical applications of these molecules. The synthesis and characterization of these compounds provide a foundation for understanding their interactions with biological targets (Vinusha et al., 2015); (Romagnoli et al., 2011).

Scientific Research Applications

Helix-Helix Interactions

A study by Stefankiewicz et al. (2011) investigated the crystal structures of thiazole derivatives, revealing insights into helix-helix interactions. These interactions are significant for understanding molecular assemblies and designing materials with specific properties. The compound 2-amino-4-(thiazolin-2-yl)phenol, closely related to the query compound, demonstrated interesting helical, hydrogen-bonded polymers in its lattice structure (Stefankiewicz, Cian, & Harrowfield, 2011).

Antimicrobial Activities

Research has shown that thiazole derivatives exhibit antimicrobial properties. For instance, Wardkhan et al. (2008) studied the antimicrobial activities of synthesized thiazole derivatives against various bacterial and fungal isolates. This indicates potential applications in developing new antimicrobial agents (Wardkhan, Youssef, Hamed, & Ouf, 2008).

Molecular Docking and Quantum Chemical Calculations

The molecular structure and spectroscopic data of related thiazole compounds have been analyzed using quantum chemical calculations and molecular docking, as demonstrated in a study by Viji et al. (2020). These studies provide insights into the electronic structure and potential biological applications of such compounds (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).

Calcium Antagonist Properties

Kato et al. (1999) explored the calcium antagonistic activity of thiazolidinone derivatives, which are structurally related to the query compound. This study highlighted the potential of such compounds in modulating calcium signaling, a crucial aspect in various physiological processes (Kato, Ozaki, Tamura, Suzuki, Akima, & Ohi, 1999).

Photodynamic Therapy Applications

A study by Pişkin et al. (2020) synthesized and characterized zinc phthalocyanine derivatives with potential applications in photodynamic therapy for cancer treatment. These compounds demonstrated good fluorescence properties and high singlet oxygen quantum yield, indicating their suitability for photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Schiff Base Ligands and Antimicrobial Activity

Vinusha et al. (2015) synthesized imino-4-methoxyphenol thiazole derived Schiff bases and evaluated their antimicrobial activities. This research suggests the potential of such compounds in developing new antimicrobial agents (Vinusha, Shivaprasad, Chandan, & Begum, 2015).

properties

IUPAC Name |

4-[2-(2-ethoxyanilino)-1,3-thiazol-4-yl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S/c1-2-21-16-6-4-3-5-14(16)18-17-19-15(11-22-17)12-7-9-13(20)10-8-12/h3-11,20H,2H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKFXARRWUQDSRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC2=NC(=CS2)C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-2-(4-pyridinyl)quinoline](/img/structure/B4628924.png)

![N-2,1,3-benzothiadiazol-5-yl-2-[4-(3-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B4628926.png)

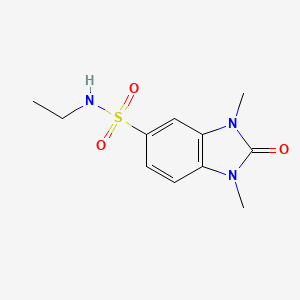

![N-[5-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-(1-piperidinylsulfonyl)benzamide](/img/structure/B4628944.png)

![N-(4-methylphenyl)-2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]hydrazinecarboxamide](/img/structure/B4628950.png)

![N-(4-bromo-2-chlorophenyl)-2-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinecarboxamide](/img/structure/B4628954.png)

![N-[(4-chlorophenyl)(3-pyridinyl)methyl]-3-methylbenzamide](/img/structure/B4628959.png)

![N-{1-methyl-2-[(4-methyl-1-piperidinyl)methyl]-1H-benzimidazol-5-yl}propanamide](/img/structure/B4628962.png)

![2,5-dichloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide](/img/structure/B4628965.png)

![N-methyl-1-[4-(2-thienylmethoxy)phenyl]methanamine hydrochloride](/img/structure/B4628967.png)

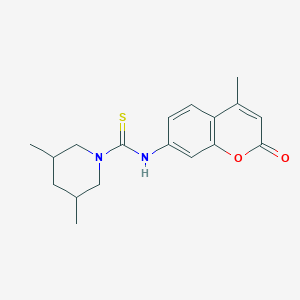

![5-[3-methoxy-2-(2-propyn-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4628971.png)

![1-{[2-methoxy-5-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}-4-methylpiperidine](/img/structure/B4628984.png)